molecular formula C15H22N2O4S B1662111 Hydroxyhexamide CAS No. 3168-01-2

Hydroxyhexamide

Cat. No.: B1662111
CAS No.: 3168-01-2
M. Wt: 326.4 g/mol
InChI Key: VQDAEOYLIBGCHE-UHFFFAOYSA-N
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Description

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide, which is used as a hypoglycemic agent. It is known for its ability to lower blood sugar levels by stimulating the release of insulin from the pancreatic beta cells. The compound has a molecular formula of C15H22N2O4S and a molecular weight of 326.41 g/mol .

Mechanism of Action

Target of Action

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide . The primary target of this compound is the ATP-dependent K+ channel on the cell membrane of pancreatic beta cells . These channels play a crucial role in maintaining the resting membrane potential and regulating insulin secretion .

Mode of Action

This compound, like other sulfonylureas, binds to the ATP-dependent K+ channels on the pancreatic beta cells . This binding inhibits a tonic, hyperpolarizing outflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels, leading to an influx of calcium ions, which triggers the release of insulin granules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway. By stimulating the pancreatic beta cells to secrete insulin, this compound enhances the body’s ability to use insulin efficiently . This results in a decrease in blood glucose levels, which is beneficial for managing diabetes mellitus type 2 .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in rats . It was found that this compound is eliminated more rapidly from plasma in males than in females . A significant sex difference was observed in the pharmacokinetic parameters of this compound in rats

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the co-administration of certain drugs can significantly decrease the plasma clearance of this compound in male rats . Furthermore, the sex-dependent pharmacokinetics of this compound in rats is thought to be mediated through the male-specific hydroxylation of the cyclohexyl ring catalyzed by a major cytochrome p450 (CYP) isoform (CYP2C11) . The detailed mechanism remains to be elucidated .

Biochemical Analysis

Biochemical Properties

Hydroxyhexamide interacts with various enzymes and proteins in the body. It is a product of the biotransformation of acetohexamide in the liver

Cellular Effects

This compound, like its parent drug acetohexamide, is believed to lower blood sugar by stimulating the pancreatic beta cells to secrete insulin and by helping the body use insulin efficiently . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is closely related to its parent drug, acetohexamide. Acetohexamide and, by extension, this compound bind to an ATP-dependent K+ channel on the cell membrane of pancreatic beta cells. This inhibits a tonic, hyperpolarizing outflux of potassium, which causes the electric potential over the membrane to become more positive .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetohexamide. It is a product of the biotransformation of acetohexamide in the liver

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyhexamide can be synthesized through the enzymatic hydrolysis of Acetohexamide. The process involves the use of lipase enzymes to selectively hydrolyze the acetoxy group in Acetohexamide, resulting in the formation of this compound . The reaction is typically carried out in a water-saturated solvent at controlled temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic hydrolysis of Acetohexamide. The process is optimized to achieve high purity and yield, with careful control of reaction conditions such as temperature, pH, and enzyme concentration. The product is then purified through crystallization and other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Hydroxyhexamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with varying pharmacological activities .

Scientific Research Applications

Hydroxyhexamide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher hypoglycemic potency compared to Acetohexamide. It has a longer elimination half-life, making it more effective in maintaining blood sugar levels over an extended period. Additionally, its enantioselective synthesis allows for the production of specific isomers with enhanced pharmacological activities .

Properties

IUPAC Name

1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDAEOYLIBGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953633
Record name N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3168-01-2
Record name Hydroxyhexamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3F26TZ9HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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